molecular formula C17H10Cl2F3N3O B1434714 Bixafen-desmethyl CAS No. 1655498-06-8

Bixafen-desmethyl

Cat. No.: B1434714
CAS No.: 1655498-06-8
M. Wt: 400.2 g/mol
InChI Key: XTKWJIRAAGGZFP-UHFFFAOYSA-N
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Description

Bixafen-desmethyl is a metabolite of bixafen, a pyrazole-carboxamide fungicide. Bixafen is primarily used to control stem and leaf diseases in cereals. This compound retains some of the fungicidal properties of its parent compound and is often studied for its environmental persistence and potential impacts on non-target organisms .

Mechanism of Action

Target of Action

Bixafen-desmethyl, like its parent compound Bixafen, primarily targets the mitochondrial respiratory complex II in fungi . This complex plays a crucial role in the electron transport chain, a key component of cellular respiration. By inhibiting this complex, this compound disrupts the energy production in fungal cells, leading to their death .

Mode of Action

this compound binds to the mitochondrial respiratory complex II, inhibiting its function . This binding prevents the transfer of electrons from succinate to ubiquinone, a critical step in the electron transport chain. As a result, the production of ATP, the primary energy currency of the cell, is disrupted, leading to energy depletion and eventual cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain, specifically at the level of the mitochondrial respiratory complex II . The inhibition of this complex disrupts the normal flow of electrons, preventing the formation of a proton gradient across the mitochondrial membrane. This gradient is necessary for ATP synthesis. Therefore, the disruption of this process leads to energy depletion in the fungal cell, inhibiting growth and proliferation .

Pharmacokinetics

It is known that bixafen, the parent compound, is persistent in soil This suggests that this compound may also have similar environmental persistence

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth and proliferation. By disrupting energy production within the fungal cell, this compound induces cell death . This makes it an effective fungicide for controlling diseases in various crops .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, Bixafen, the parent compound, is known to be persistent in soil . This suggests that soil composition, pH, and moisture levels could potentially impact the persistence and efficacy of this compound. Additionally, the compound’s efficacy may be influenced by the specific fungal species present, as well as their growth stage and resistance mechanisms

Biochemical Analysis

Biochemical Properties

Bixafen-desmethyl plays a crucial role in biochemical reactions by inhibiting the enzyme succinate dehydrogenase, which is part of complex II in the mitochondrial respiratory chain . This inhibition disrupts the electron transport chain, leading to a reduction in ATP production. This compound interacts with various biomolecules, including enzymes and proteins involved in mitochondrial respiration. The nature of these interactions is primarily inhibitory, as this compound binds to the active site of succinate dehydrogenase, preventing the normal substrate from accessing the enzyme .

Cellular Effects

This compound affects various types of cells and cellular processes by disrupting mitochondrial function. This disruption leads to a decrease in ATP production, which can affect cell signaling pathways, gene expression, and cellular metabolism. In plant cells, this compound can inhibit fungal growth by impairing the energy production necessary for fungal proliferation . In animal cells, the compound’s impact on mitochondrial function can lead to altered cellular metabolism and potential cytotoxicity at higher concentrations .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the succinate dehydrogenase enzyme in the mitochondrial respiratory chain. By occupying the enzyme’s active site, this compound prevents the normal substrate, succinate, from binding and undergoing oxidation. This inhibition leads to a disruption in the electron transport chain, reducing the production of ATP and ultimately affecting cellular energy levels . Additionally, this compound may induce changes in gene expression related to mitochondrial function and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and exposure to light. Studies have shown that this compound can persist in soil and plant tissues for extended periods, leading to long-term effects on cellular function . In vitro studies have demonstrated that prolonged exposure to this compound can result in sustained inhibition of mitochondrial respiration and reduced cellular viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause mild disruptions in mitochondrial function without significant toxicity. At higher doses, this compound can lead to severe inhibition of mitochondrial respiration, resulting in cytotoxicity and potential organ damage . Animal studies have shown that high doses of this compound can cause adverse effects such as liver and kidney damage, highlighting the importance of dosage regulation in agricultural applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biotransformation from bixafen. The compound is metabolized by enzymes in the liver, leading to the formation of various metabolites that are excreted through urine and feces . This compound interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and detoxification . The metabolic pathways of this compound also involve conjugation reactions that enhance its solubility and facilitate excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase . This compound may also interact with transport proteins that facilitate its movement across cellular compartments . In plant tissues, the compound can be translocated from roots to shoots, affecting fungal pathogens throughout the plant .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it inhibits succinate dehydrogenase and disrupts mitochondrial respiration . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell . In addition to mitochondria, this compound may also accumulate in other organelles such as the endoplasmic reticulum and lysosomes, where it can affect cellular function .

Preparation Methods

The synthesis of bixafen-desmethyl involves the demethylation of bixafen. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired demethylation. Industrial production methods for bixafen and its metabolites, including this compound, often involve large-scale chemical synthesis processes that ensure high yield and purity. The exact reaction conditions and reagents used in these processes are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Bixafen-desmethyl undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized metabolites.

    Reduction: Under certain conditions, this compound can be reduced to other derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, potentially altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Bixafen-desmethyl is extensively studied in various scientific fields:

Comparison with Similar Compounds

Bixafen-desmethyl is compared with other similar fungicidal compounds, such as:

This compound is unique due to its specific binding affinity and environmental persistence, making it a compound of interest for both efficacy and environmental impact studies.

Properties

IUPAC Name

N-[2-(3,4-dichlorophenyl)-4-fluorophenyl]-5-(difluoromethyl)-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2F3N3O/c18-12-3-1-8(5-13(12)19)10-6-9(20)2-4-14(10)24-17(26)11-7-23-25-15(11)16(21)22/h1-7,16H,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKWJIRAAGGZFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)NC(=O)C3=C(NN=C3)C(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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